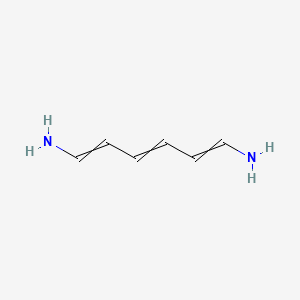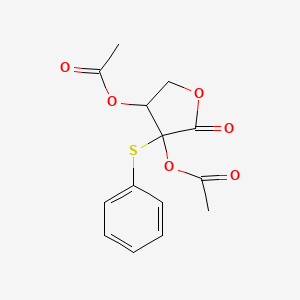
2-Oxo-3-(phenylsulfanyl)oxolane-3,4-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-3-(phenylsulfanyl)oxolane-3,4-diyl diacetate is an organic compound with the molecular formula C14H14O6S It is characterized by the presence of an oxolane ring substituted with a phenylsulfanyl group and two acetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-3-(phenylsulfanyl)oxolane-3,4-diyl diacetate typically involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-3-(phenylsulfanyl)oxolane-3,4-diyl diacetate can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxolane ring can be reduced to form the corresponding diol using reducing agents such as lithium aluminum hydride.
Substitution: The acetate groups can be substituted with other functional groups using nucleophiles like amines or alcohols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Diols.
Substitution: Amides, esters.
Scientific Research Applications
2-Oxo-3-(phenylsulfanyl)oxolane-3,4-diyl diacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Oxo-3-(phenylsulfanyl)oxolane-3,4-diyl diacetate involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with biological macromolecules, leading to the inhibition of enzymes or disruption of cellular processes. The oxolane ring and acetate groups may also contribute to the compound’s biological activity by enhancing its binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate .
- Diethyl 2,2′-(2-oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) diacetate .
Uniqueness
2-Oxo-3-(phenylsulfanyl)oxolane-3,4-diyl diacetate is unique due to its specific structural features, such as the oxolane ring and phenylsulfanyl group, which confer distinct chemical and biological properties
Properties
CAS No. |
192061-25-9 |
|---|---|
Molecular Formula |
C14H14O6S |
Molecular Weight |
310.32 g/mol |
IUPAC Name |
(4-acetyloxy-5-oxo-4-phenylsulfanyloxolan-3-yl) acetate |
InChI |
InChI=1S/C14H14O6S/c1-9(15)19-12-8-18-13(17)14(12,20-10(2)16)21-11-6-4-3-5-7-11/h3-7,12H,8H2,1-2H3 |
InChI Key |
FONHBLNENZYORL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1COC(=O)C1(OC(=O)C)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


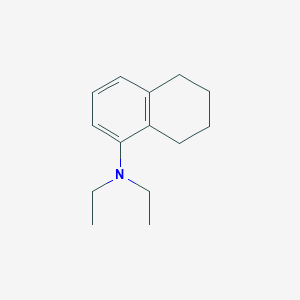
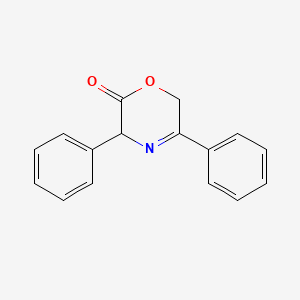


![(2S)-2-{[Tri(propan-2-yl)silyl]oxy}heptanal](/img/structure/B12555625.png)
![2H-1-Benzopyran-2-one, 3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-](/img/structure/B12555635.png)
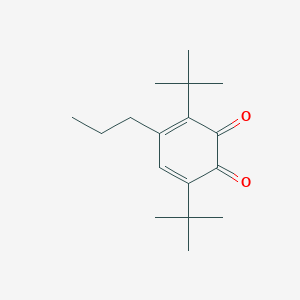
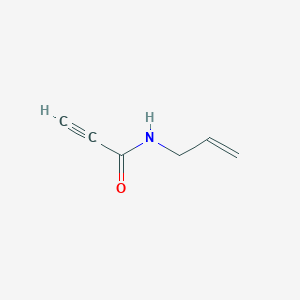
![2,5-Bis[(propan-2-yl)oxy]benzoic acid](/img/structure/B12555649.png)

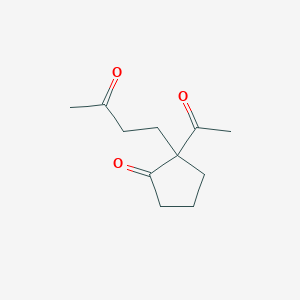
![(E)-1-(4-Chlorophenyl)-2-[4-(hexyloxy)phenyl]diazene](/img/structure/B12555669.png)
